6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Overview
Description
6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a pyrazoloquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the desired pyrazoloquinoline derivatives with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, solvent systems, and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the pyrazoloquinoline core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrazoloquinoline derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds share a similar quinoline core structure but differ in the position and type of fluorine substitution.
Quinolinyl-pyrazoles: These compounds have a similar pyrazole-quinoline structure but may lack the trifluoromethyl group.
Uniqueness
6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
6-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)7-3-1-2-5-8-6(4-15-9(5)7)10(18)17-16-8/h1-4H,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXJRMJZPSVNPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)C(F)(F)F)C(=O)NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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